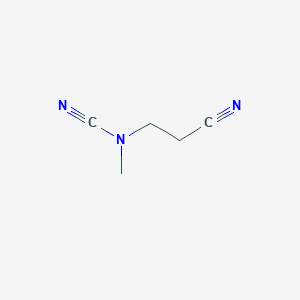
(2-Cyanoethyl)methylcyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanoethyl)methylcyanamide is an organic compound characterized by the presence of both cyano and methyl groups attached to a cyanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)methylcyanamide typically involves the reaction of methylamine with cyanoacetic acid, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{NH}_2 + \text{NCCH}_2\text{COOH} \rightarrow \text{CH}_3\text{NHCOCH}_2\text{CN} ] [ \text{CH}_3\text{NHCOCH}_2\text{CN} + \text{CH}_2=\text{CHCN} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反应分析
Types of Reactions: (2-Cyanoethyl)methylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted cyanamides.
科学研究应用
(2-Cyanoethyl)methylcyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Cyanoethyl)methylcyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Cyanamide: Shares the cyano group but lacks the methyl and ethyl groups.
N,N-Dimethylcyanamide: Contains two methyl groups attached to the cyanamide moiety.
N,N-Diethylcyanamide: Contains two ethyl groups attached to the cyanamide moiety.
Uniqueness: (2-Cyanoethyl)methylcyanamide is unique due to the presence of both cyano and methyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
54434-24-1 |
|---|---|
分子式 |
C5H7N3 |
分子量 |
109.13 g/mol |
IUPAC 名称 |
2-cyanoethyl(methyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-8(5-7)4-2-3-6/h2,4H2,1H3 |
InChI 键 |
LYEAQXRDEPJQLM-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
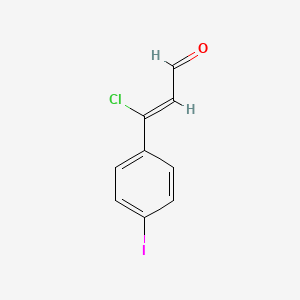
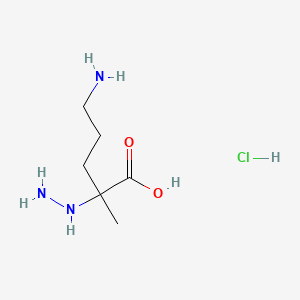
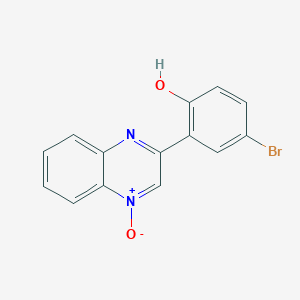
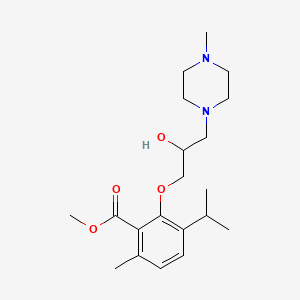

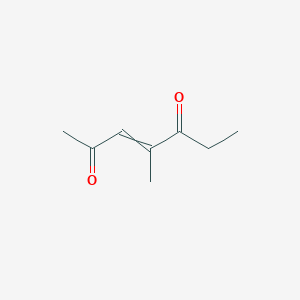
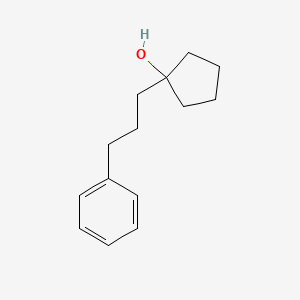
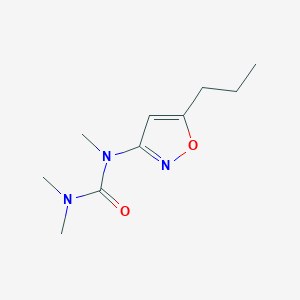
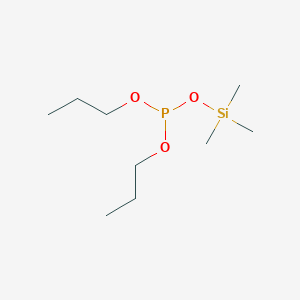
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
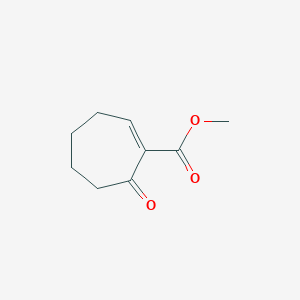
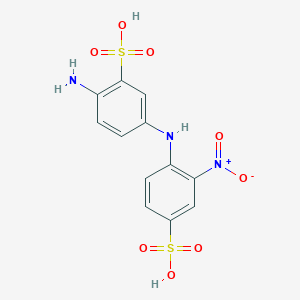
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
